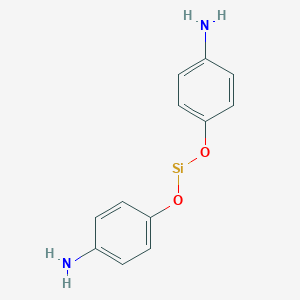
2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate is a diazo compound characterized by the presence of a diazonium group attached to a phosphoryl group and a phenyl group. Diazo compounds are known for their versatility in organic synthesis, serving as intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate typically involves the reaction of a diazonium salt with a phosphorylating agent. One common method is the reaction of a diazonium salt with dimethyl phosphite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the diazonium compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate esters.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with nucleophiles to form a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiols are commonly employed.
Major Products Formed
Oxidation: Phosphonate esters.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo electrophilic substitution reactions, leading to the formation of new chemical bonds. The phosphoryl group can participate in coordination chemistry, forming complexes with metal ions .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, diazo(dimethoxyphosphinyl)-, methyl ester: Similar in structure but with a methyl ester group instead of a phenyl group.
(E)-2-Diazonio-2-(diethoxyphosphoryl)-1-propoxyethenolate: Contains diethoxyphosphoryl and propoxy groups instead of dimethoxyphosphoryl and phenyl groups.
Uniqueness
2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate is unique due to its combination of a diazonium group with a phosphoryl group and a phenyl group. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in organic synthesis and material science .
Properties
CAS No. |
60190-80-9 |
|---|---|
Molecular Formula |
C10H11N2O4P |
Molecular Weight |
254.18 g/mol |
IUPAC Name |
2-diazo-2-dimethoxyphosphoryl-1-phenylethanone |
InChI |
InChI=1S/C10H11N2O4P/c1-15-17(14,16-2)10(12-11)9(13)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
ALULPXVSKVPGCZ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(=[N+]=[N-])C(=O)C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[4-(phenylmethoxy)[1,1'-biphenyl]-3-yl]-](/img/structure/B14621491.png)
![1H-Pyrrolo[3,2-h]quinoline, 2-methyl-](/img/structure/B14621503.png)

![(E,E)-N,N'-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14621514.png)







![1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14621577.png)

![Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]-](/img/structure/B14621592.png)
